Cas no 129888-63-7 (oxan-3-yl methanesulfonate)

Oxan-3-yl methanesulfonate is a versatile sulfonate ester compound characterized by its reactive methanesulfonate group attached to an oxan-3-yl scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for alkylation or functionalization reactions where controlled reactivity is required. The oxan-3-yl moiety offers stability, while the methanesulfonate group serves as an efficient leaving group, facilitating nucleophilic substitution processes. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it suitable for applications in pharmaceutical and fine chemical synthesis. The compound is typically handled under inert conditions to preserve its integrity.
oxan-3-yl methanesulfonate structure
oxan-3-yl methanesulfonate structure
Product name:oxan-3-yl methanesulfonate
CAS No:129888-63-7
MF:C6H12O4S
Molecular Weight:180.222081184387
MDL:MFCD27938761
CID:2769805
PubChem ID:53415357

oxan-3-yl methanesulfonate 化学的及び物理的性質

名前と識別子

    • oxan-3-yl methanesulfonate
    • A805984
    • methanesulfonic acid 3-oxanyl ester
    • WLZ2936
    • TETRAHYDRO-2H-PYRAN-3-YL METHANESULFONATE
    • EN300-2008094
    • 129888-63-7
    • starbld0049956
    • tetrahydropyran-3-yl methanesulfonate
    • DTXSID30697048
    • SCHEMBL707215
    • MDL: MFCD27938761
    • インチ: 1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3
    • InChIKey: ZKFXSGOGYHXYDT-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)OC1COCCC1

計算された属性

  • 精确分子量: 180.04563003g/mol
  • 同位素质量: 180.04563003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 61Ų

oxan-3-yl methanesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1225682-1g
tetrahydro-2H-pyran-3-yl methanesulfonate
129888-63-7 95%
1g
$620 2024-06-03
Enamine
EN300-2008094-0.25g
oxan-3-yl methanesulfonate
129888-63-7 95%
0.25g
$418.0 2023-09-16
Enamine
EN300-2008094-0.05g
oxan-3-yl methanesulfonate
129888-63-7 95%
0.05g
$197.0 2023-09-16
Enamine
EN300-2008094-10g
oxan-3-yl methanesulfonate
129888-63-7 95%
10g
$3622.0 2023-09-16
Enamine
EN300-2008094-1g
oxan-3-yl methanesulfonate
129888-63-7 95%
1g
$842.0 2023-09-16
Aaron
AR01DVWI-10g
tetrahydro-2H-pyran-3-yl methanesulfonate
129888-63-7 95%
10g
$5006.00 2023-12-16
Aaron
AR01DVWI-50mg
tetrahydro-2H-pyran-3-yl methanesulfonate
129888-63-7 95%
50mg
$296.00 2025-02-09
A2B Chem LLC
AX26390-250mg
tetrahydro-2H-pyran-3-yl methanesulfonate
129888-63-7 95%
250mg
$475.00 2024-04-20
A2B Chem LLC
AX26390-5g
tetrahydro-2H-pyran-3-yl methanesulfonate
129888-63-7 95%
5g
$2607.00 2024-04-20
Aaron
AR01DVWI-100mg
tetrahydro-2H-pyran-3-yl methanesulfonate
129888-63-7 95%
100mg
$428.00 2025-02-09

oxan-3-yl methanesulfonate 関連文献

oxan-3-yl methanesulfonateに関する追加情報

Oxan-3-yl Methanesulfonate: A Comprehensive Overview

Oxan-3-yl methanesulfonate, also known by its CAS number 129888-63-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of methanesulfonates, which are widely used as intermediates in organic synthesis and as leaving groups in substitution reactions. The structure of oxan-3-yl methanesulfonate consists of a methanesulfonate group attached to an oxane ring, specifically at the 3-position. This configuration imparts distinctive reactivity and stability to the molecule, making it a valuable compound in both academic and industrial research.

The synthesis of oxan-3-yl methanesulfonate typically involves the reaction of oxan-3-ol with methanesulfonyl chloride in the presence of a base. This method ensures high yield and purity, making it suitable for large-scale production. Recent studies have explored alternative synthetic routes, including the use of microwave-assisted synthesis and catalytic systems, which have shown promise in improving reaction efficiency and reducing environmental impact. These advancements highlight the growing interest in optimizing the production process of this compound to meet increasing demand across various industries.

One of the most notable applications of oxan-3-yl methanesulfonate is in drug discovery and development. The compound serves as a versatile building block for constructing complex molecular architectures, particularly in the design of bioactive molecules. For instance, researchers have utilized oxan-3-yl methanesulfonate as a key intermediate in the synthesis of antiviral agents, anticancer drugs, and neuroprotective compounds. Its ability to act as a leaving group in nucleophilic substitution reactions facilitates the formation of diverse chemical entities with tailored pharmacological properties.

In addition to its role in pharmaceuticals, oxan-3-yl methanesulfonate has found applications in materials science. The compound is employed as a precursor for the preparation of advanced polymers and materials with enhanced mechanical and thermal properties. Recent studies have demonstrated its potential in the development of biodegradable polymers for use in biomedical devices and sustainable packaging solutions. These findings underscore the versatility of oxan-3-yl methanesulfonate across multiple disciplines.

The chemical stability and reactivity of oxan-3-yl methanesulfonate make it an attractive candidate for use in green chemistry initiatives. Researchers have investigated its application in environmentally friendly synthetic protocols, such as solvent-free reactions and catalytic processes. These efforts align with global trends toward sustainable chemical practices and highlight the compound's potential to contribute positively to eco-friendly technologies.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of oxan-3-yl methanesulfonate. Quantum mechanical calculations have revealed key factors influencing its nucleophilic substitution behavior, paving the way for improved predictive models in organic synthesis. Such computational tools are increasingly being integrated into experimental workflows to accelerate drug discovery and material design processes.

In conclusion, oxan-3-yl methanesulfonate (CAS No. 129888-63-7) stands out as a multifaceted compound with significant implications across various scientific domains. Its role as a building block in organic synthesis, coupled with its potential applications in pharmaceuticals and materials science, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its chemistry, oxan-3-yl methanesulfonate is poised to make even greater contributions to scientific innovation.

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